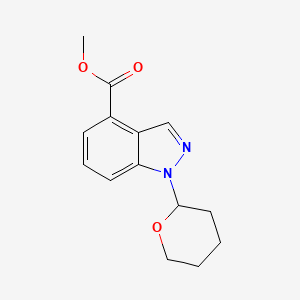

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate is derived from the parent heterocycle, indazole, which consists of a fused benzene and pyrazole ring. According to IUPAC guidelines, the numbering begins at the nitrogen atom in the pyrazole ring, proceeding clockwise. The THP group, a six-membered oxygen-containing cyclic ether, is attached to the N1 position via a single bond, while the methyl ester substituent occupies the C4 position of the benzene ring.

The THP group is formally named tetrahydro-2H-pyran-2-yl, reflecting its saturated pyran structure with an oxygen atom at the 2-position. The ester functionality is designated as carboxylate, with the methyl group specified as the esterifying alcohol. This nomenclature aligns with structurally related compounds, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, where substituent positions and functional groups are similarly prioritized.

Molecular Geometry Analysis via X-Ray Crystallography

While direct crystallographic data for this compound are not available in the provided sources, inferences can be drawn from analogous indazole derivatives. For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate exhibits a planar indazole ring system (r.m.s. deviation = 0.013 Å) with a dihedral angle of 110.90° between the indazole and benzyl groups. Extending this to the THP-substituted compound, the indazole core is expected to retain planarity, while the THP group may adopt a chair conformation to minimize steric strain.

Key bond lengths in the indazole ring typically include C–N distances of 1.33–1.37 Å and C–C aromatic bonds of 1.38–1.42 Å, consistent with delocalized π-electron systems. The ester group’s carbonyl (C=O) bond length is anticipated to measure approximately 1.21 Å, similar to the 1.206 Å observed in methyl 1H-indazole-3-carboxylate derivatives. The THP group’s C–O bond length is likely near 1.43 Å, as seen in saturated oxygen-containing heterocycles.

Table 1: Inferred Bond Lengths and Angles

In the crystal lattice, weak hydrogen-bond-like interactions (e.g., C–H⋯O) may stabilize the structure, akin to the C13–H13⋯N2 and C6–H6A⋯O15 interactions observed in methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Comparative Analysis of Tautomeric Forms in Indazole Derivatives

Indazole exists in two tautomeric forms: 1H-indazole (hydrogen at N1) and 2H-indazole (hydrogen at N2). Substituents significantly influence tautomeric preference. In this compound, the bulky THP group at N1 sterically hinders proton migration to N2, stabilizing the 1H-tautomer. This contrasts with unsubstituted indazole, where the 1H- and 2H-forms are nearly isoenergetic.

Electronic effects further modulate tautomerism. The electron-withdrawing ester group at C4 withdraws electron density from the indazole ring, polarizing the N1–H bond and disfavoring deprotonation. This phenomenon is observed in methyl 1H-indazole-3-carboxylate, where the ester group reduces basicity at N2. Comparative studies of 7-(pent-1-ynyl)-1H-indazole reveal that alkyl substituents minimally affect tautomerism, whereas electron-withdrawing groups (e.g., esters) markedly stabilize the 1H-form.

Conformational Studies of Tetrahydro-2H-Pyran Protective Group

The THP group exists predominantly in a chair conformation, with the oxygen atom occupying an equatorial position to minimize 1,3-diaxial interactions. In this compound, this conformation positions the indazole ring axial to the THP oxygen, reducing steric clash between the ester group and THP substituents.

Table 2: Conformational Parameters of THP Group

| Parameter | Chair Conformation | Boat Conformation |

|---|---|---|

| Energy (kcal/mol) | 0 (reference) | +5–7 |

| C2–O–C5 Angle | 111° | 109° |

| Axial Substituents | None | C3 and C6 |

The THP group’s chair conformation is further stabilized by hyperconjugative interactions between the oxygen lone pairs and adjacent C–H σ* orbitals. This contrasts with smaller protective groups (e.g., methyl), which exhibit higher rotational freedom but less steric shielding. In crystalline environments, the THP group may participate in weak C–H⋯π interactions with aromatic systems, as seen in benzyl-protected indazoles.

Properties

IUPAC Name |

methyl 1-(oxan-2-yl)indazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-14(17)10-5-4-6-12-11(10)9-15-16(12)13-7-2-3-8-19-13/h4-6,9,13H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPGXVKNEZHVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NN(C2=CC=C1)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate typically involves the formation of the indazole core followed by the introduction of the tetrahydropyran group. One common method involves the reaction of 1H-indazole-4-carboxylic acid with tetrahydro-2H-pyran-2-ylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate, a comparative analysis with structurally related compounds is essential. The following compounds, identified in recent patent literature, share core indazole or heterocyclic frameworks but differ in substituents and functional groups:

Structurally Related Compounds from Patent Literature

2-(1-Methyl-1H-Indazol-5-YL)-7-(1,2,3,6-Tetrahydropyridin-4-YL)-4H-Pyrazino[1,2-a]Pyrimidin-4-One Key Features: Contains a pyrazino-pyrimidinone scaffold with a 1-methylindazole substituent and an unsubstituted tetrahydropyridine ring. Applications: Demonstrated in kinase inhibition studies due to its planar heterocyclic system, which facilitates binding to ATP pockets in enzymes .

2-(1-Methyl-1H-Indazol-5-YL)-7-(1-Methyl-1,2,3,6-Tetrahydropyridin-4-YL)-4H-Pyrazino[1,2-a]Pyrimidin-4-One Key Features: Incorporates a methyl group on the tetrahydropyridine ring, increasing lipophilicity and steric bulk compared to the first compound. Applications: Enhanced metabolic stability in preclinical models due to reduced susceptibility to oxidative metabolism .

7-(1-Ethyl-1,2,3,6-Tetrahydropyridin-4-YL)-2-(1-Methyl-1H-Indazol-5-YL)-4H-Pyrazino[1,2-a]Pyrimidin-4-One Key Features: Substitution with an ethyl group on the tetrahydropyridine ring further modulates hydrophobicity and steric effects. Applications: Improved pharmacokinetic profiles in vivo, with prolonged half-life compared to methyl-substituted analogs .

Comparative Data Table

| Property/Feature | Methyl 1-(THP)-Indazole-4-Carboxylate | 2-(1-Me-Indazol-5-YL)-7-THP-Pyrazino-Pyrimidinone | 7-(1-Me-THP)-Analog | 7-(1-Et-THP)-Analog |

|---|---|---|---|---|

| Core Structure | Indazole + ester | Pyrazino-pyrimidinone + indazole | Same as left | Same as left |

| Substituent on Heterocycle | THP at N1, ester at C4 | Unsubstituted THP | Methyl-THP | Ethyl-THP |

| Molecular Weight (g/mol) | ~290 (estimated) | ~377 | ~391 | ~405 |

| Solubility (LogP) | Moderate (ester enhances polarity) | Low (planar heterocycle) | Moderate | Low |

| Biological Activity | Intermediate (synthetic precursor) | High kinase inhibition | Moderate activity | Optimized PK/PD |

Key Findings from Comparative Analysis

- Steric and Electronic Effects: The THP group in methyl 1-(THP)-indazole-4-carboxylate provides steric protection to the indazole nitrogen, reducing unwanted side reactions during synthesis. In contrast, methyl or ethyl substitutions on tetrahydropyridine in the pyrazino-pyrimidinone analogs enhance target selectivity by modulating steric interactions with enzyme binding pockets .

- Pharmacokinetic Optimization : Ethyl-substituted analogs exhibit superior metabolic stability compared to methyl derivatives, attributed to reduced cytochrome P450-mediated oxidation. This trend aligns with established medicinal chemistry principles for improving drug-like properties .

- Synthetic Utility: Methyl 1-(THP)-indazole-4-carboxylate serves as a versatile intermediate, whereas pyrazino-pyrimidinone derivatives are advanced lead compounds optimized for biological activity.

Biological Activity

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.26 g/mol

- CAS Number : 1000576-23-7

The compound features a tetrahydropyran ring fused to an indazole core, which is known for its diverse chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Receptor Modulation : Interaction with cellular receptors can lead to downstream signaling changes, impacting cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting potential applications in treating infections.

Case Studies and Experimental Data

A series of studies have investigated the biological effects of this compound. Below are key findings:

Anticancer Potential

Research indicates that this compound may possess anticancer properties due to its ability to inhibit critical enzymes involved in cancer cell proliferation. In vitro studies have shown that it can reduce the viability of cancer cell lines, including HeLa and HCT116, supporting further investigation into its therapeutic potential.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that it exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.